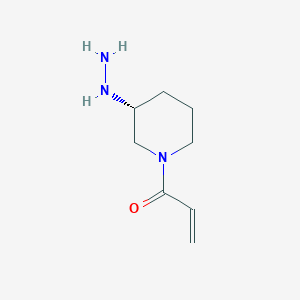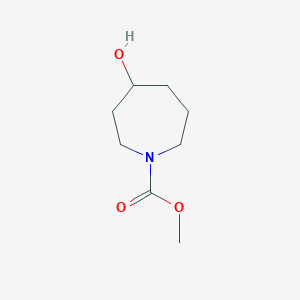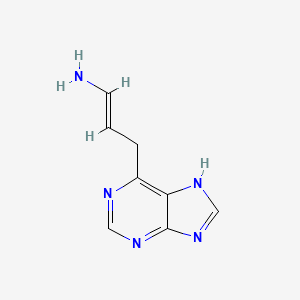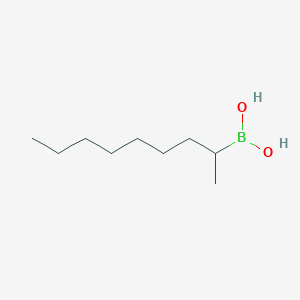
1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused to an imidazole ring, with a nitrile group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanopyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, and solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.
Materials Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds, including agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their function .
Comparación Con Compuestos Similares
- 1-(Pyridin-2-yl)-1H-imidazole-4-carbonitrile
- 1-(Pyridin-3-yl)-1H-imidazole-4-carbonitrile
- 1-(Pyridin-4-yl)-1H-imidazole-5-carbonitrile
Uniqueness: 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitrile group and the pyridine ring can significantly affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C9H6N4 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
1-pyridin-4-ylimidazole-4-carbonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-8-6-13(7-12-8)9-1-3-11-4-2-9/h1-4,6-7H |
Clave InChI |
PAMQSFLJKPYMOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1N2C=C(N=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Dioxolo[4,5-h]quinazoline](/img/structure/B11915565.png)



![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)





![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)
![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)


